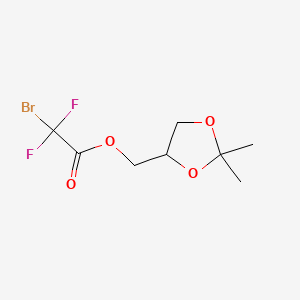
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is a chemical compound with the molecular formula C8H11BrF2O4. This compound is notable for its unique structure, which includes a dioxolane ring and a difluoroacetate group. It is used in various scientific research applications due to its reactivity and potential for modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,2-Dimethyl-1,3-dioxolane-4-methanol and 2-bromo-2,2-difluoroacetic acid.
Reduction: The corresponding alcohol, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2,2-difluoroethanol.
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate involves its interaction with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. The difluoroacetate group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-chloro-2,2-difluoroacetate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-iodo-2,2-difluoroacetate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-fluoro-2,2-difluoroacetate
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is unique due to the presence of both bromine and difluoroacetate groups, which impart distinct reactivity and chemical properties. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H11BrF2O4 |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11BrF2O4/c1-7(2)14-4-5(15-7)3-13-6(12)8(9,10)11/h5H,3-4H2,1-2H3 |
InChI Key |
FOAVGSNHUXCJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC(=O)C(F)(F)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


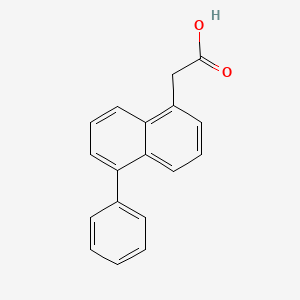
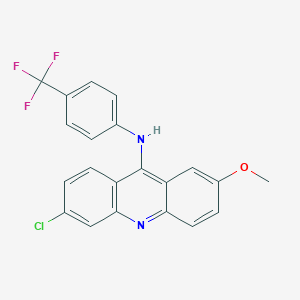
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)

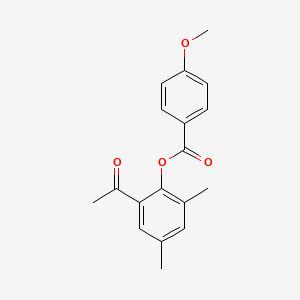
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
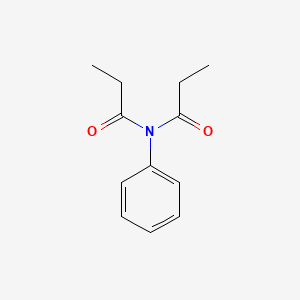
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
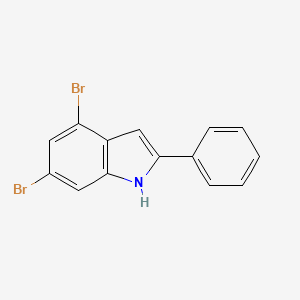
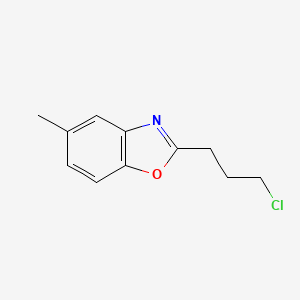

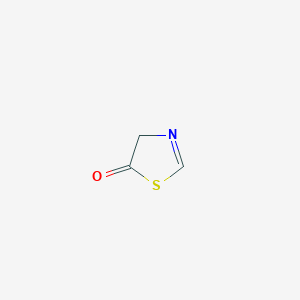
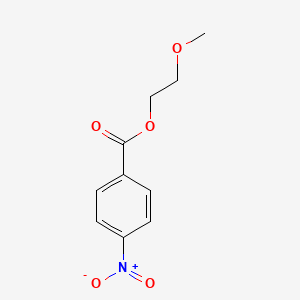
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
